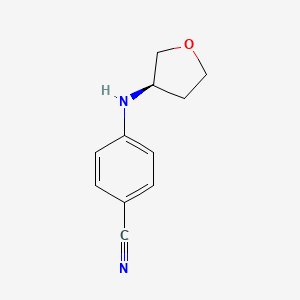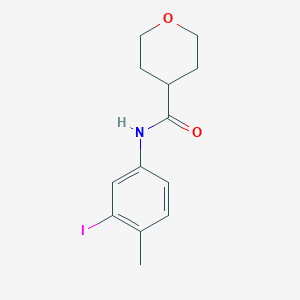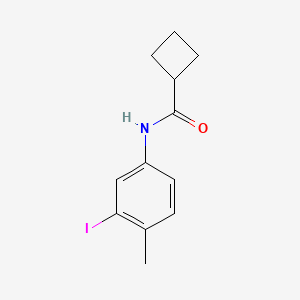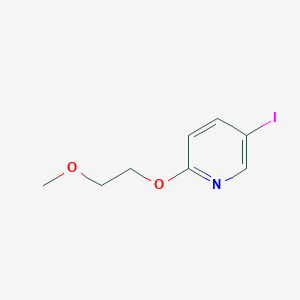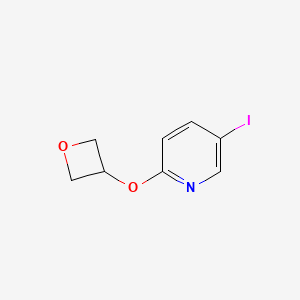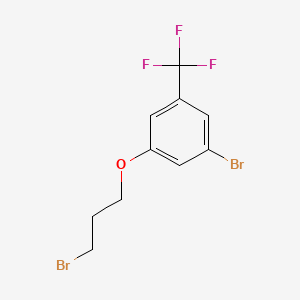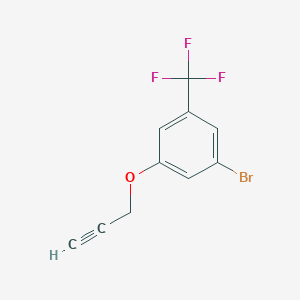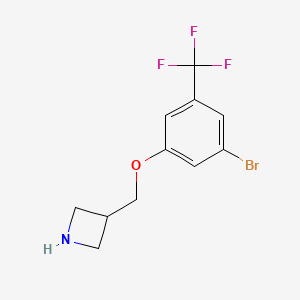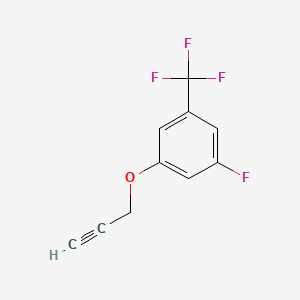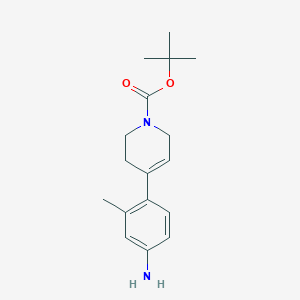
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines It features a Boc-protected tetrahydropyridine ring attached to a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline typically involves the following steps:
Protection of the amine group: The starting material, 4-pyridylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming 1-Boc-4-pyridylamine.
Reduction: The protected pyridylamine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a tetrahydropyridine ring.
Substitution: The resulting 1-Boc-1,2,3,6-tetrahydro-4-pyridylamine is then reacted with 3-bromoaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized back to the pyridine ring under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Reduction: 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylamine.
Substitution: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-nitroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-chloroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-fluoroaniline
Uniqueness
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Propiedades
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-7,11H,8-10,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIUBSLZPUMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


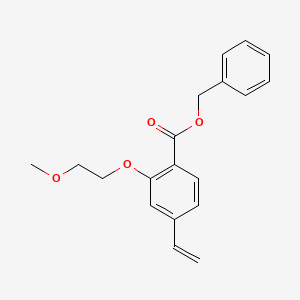
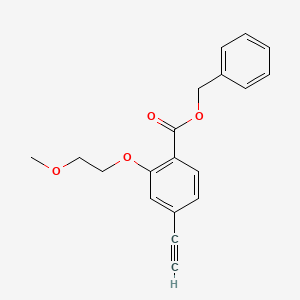
![4-[[(3R)-oxolan-3-yl]amino]benzoic acid](/img/structure/B8213892.png)
